![molecular formula C17H36NO5P B15144495 [(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an ethenyl group, and a hydroxyl group attached to a long carbon chain, which is further bonded to a dihydrogen phosphate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral starting material to ensure the correct stereochemistry. The synthetic route may include:
Formation of the Amino Alcohol: This step involves the introduction of the amino and hydroxyl groups onto the carbon chain. Reagents such as amino alcohols and protecting groups are often used.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through reactions like Wittig or Horner-Wadsworth-Emmons olefination.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
化学反応の分析
Types of Reactions
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form saturated hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which [(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- [(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
- [(2R,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Uniqueness
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its long carbon chain and the presence of both amino and ethenyl groups make it particularly versatile for various applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H36NO5P |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H36NO5P/c1-3-5-6-7-8-9-10-11-12-13-14-17(19,4-2)16(18)15-23-24(20,21)22/h4,16,19H,2-3,5-15,18H2,1H3,(H2,20,21,22)/t16-,17-/m1/s1 |
InChIキー |
CLOACZHPXLRLHX-IAGOWNOFSA-N |
異性体SMILES |
CCCCCCCCCCCC[C@](C=C)([C@@H](COP(=O)(O)O)N)O |
正規SMILES |
CCCCCCCCCCCCC(C=C)(C(COP(=O)(O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


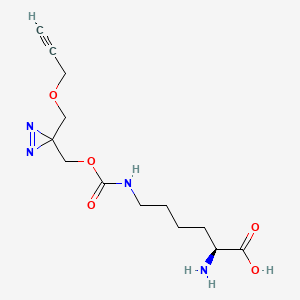
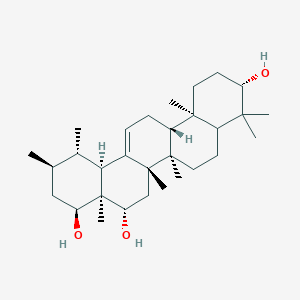
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

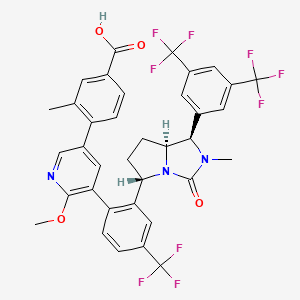
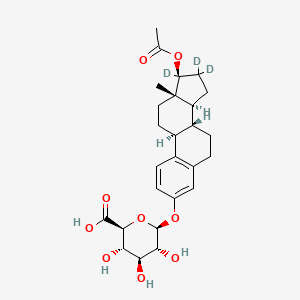
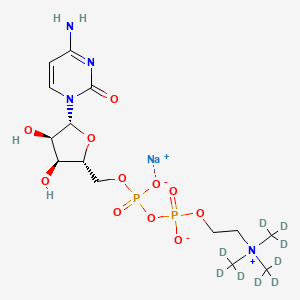

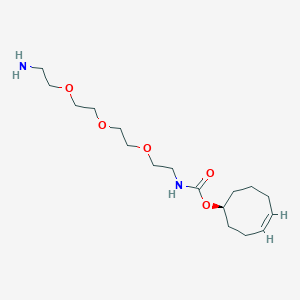
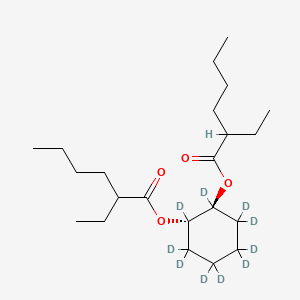
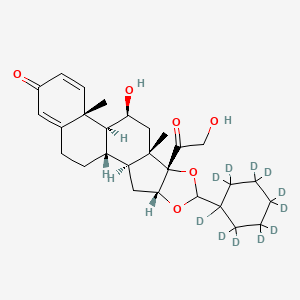
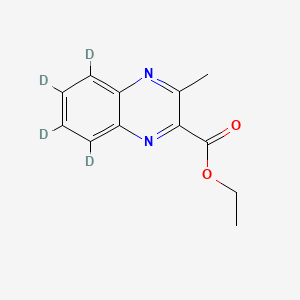
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
